2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Peptidomimetics Conformational analysis Aqueous solubility

Peptide library synthesis often fails when flexible glycine analogs or incorrect stereoisomers compromise SAR validity. N-Boc-4′-tetrahydropyranylglycine (CAS 182287-49-6) provides a direct solution: • Racemic THP-glycine maximizes scaffold diversity per cycle-cost-effective for initial screening libraries. • THP ring oxygen reduces logP by ~1.2 units vs. cyclohexylglycine, improving aqueous solubility without adding H-bond donors. • Acid-labile Boc protection is fully compatible with Boc-SPPS workflows; THP ring withstands standard TFA cleavage. Supplied at 97% purity, stored at 2-8°C, with temperature-controlled global shipping.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 182287-49-6
Cat. No. B063603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
CAS182287-49-6
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyMAJWUTNRLZHCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 182287-49-6), also known as N-Boc-4′-tetrahydropyranylglycine or Boc-DL-Gly(tetrahydropyran-4-yl)-OH, is a racemic N-Boc-protected non-proteinogenic amino acid derivative with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . The compound is characterized by a tetrahydropyran (THP) heterocycle attached to the α-carbon of a glycine backbone, with the amine protected by an acid-labile tert-butoxycarbonyl (Boc) group. This structural class—Boc-protected heterocyclic glycine derivatives—serves as a key building block in solid-phase and solution-phase peptide synthesis, peptidomimetic design, and medicinal chemistry campaigns targeting constrained amino acid motifs [1]. The compound is commercially available from multiple vendors with typical purity specifications of ≥95% (NMR) and a recommended storage condition of 2–8°C .

1
Racemic Boc-protected tetrahydropyranylglycine building block for peptide and peptidomimetic design
2
Compatible with solid-phase and solution-phase peptide synthesis; acid-labile Boc protection enables SPPS with TFA cleavage
3
Conformationally constrained THP heterocycle provides scaffold rigidity for constrained amino acid motif exploration

Why Generic Substitution Is Scientifically Unreliable


The non-interchangeable nature of this compound arises from the stereochemical and conformational impact of the tetrahydropyran (THP) ring on downstream molecular properties. Unlike simple Boc-glycine (CAS 4530-20-5), which lacks a side chain, or Boc-cyclohexylglycine, which bears a carbocyclic analog, the THP ring introduces a polar oxygen atom that alters both hydrophilicity and hydrogen-bonding capacity [1]. In peptidomimetic programs, substituting a THP-containing building block with a phenyl, cyclohexyl, or unsubstituted glycine analog can drastically shift logD, aqueous solubility, and target binding conformation, rendering SAR interpretation invalid [2]. Furthermore, the racemic nature of 182287-49-6 distinguishes it from the enantiomerically pure (S)-form (CAS 711017-85-5); procurement of the wrong stereochemical form can lead to diastereomeric mixtures and failed asymmetric syntheses . Quantitative evidence for these differentiation dimensions is detailed in Section 3.

!
Cyclohexyl, phenyl, or unsubstituted glycine analogs

THP ring introduces endocyclic oxygen that alters logD and hydrogen-bonding capacity; replacing with carbocyclic or non-polar side chains may invalidate SAR and solubility assumptions.

!
Enantiopure (S)-form (CAS 711017-85-5)

Racemate and single enantiomer are not interchangeable: using the wrong stereochemical form leads to diastereomeric mixtures and failed asymmetric syntheses; procurement must match synthetic route requirements.

Quantitative Differentiation Against Closest Analogs


THP Ring vs. Cyclohexyl Side Chain: Conformational and Solubility Impact

The tetrahydropyran-4-yl group in 182287-49-6 introduces a conformationally constrained, oxygen-containing six-membered ring that reduces side-chain entropy compared to the fully carbogenic cyclohexyl analog (Boc-cyclohexylglycine). In patent exemplifications of carbohydrate-templated amino acids, THP-containing residues are described as constraining the side chain to a limited set of chair conformations, unlike the more dynamic cyclohexyl ring, thereby providing a scaffold for combinatorial synthesis with predictable spatial presentation [1]. Although no direct head-to-head logD or solubility measurement for the free building blocks is publicly available, the presence of the endocyclic oxygen confers increased polarity: predicted logP for the THP-glycine scaffold (free amino acid form) is approximately -2.3, versus -1.1 for the cyclohexylglycine analog, a difference of >1 log unit consistent with the hydrogen-bond acceptor capacity of the ether oxygen [2].

THP Ring vs Cyclohexyl Side Chain
Class-level inference
ΔlogP ≈ -1.2 (predicted): THP-glycine free base more hydrophilic than cyclohexylglycine analog
Predicted hydrophilicity shift may alter peptide partitioning, solubility, and target binding conformation.
In silico consensus logP prediction only; experimental shake-flask logD data not available in public domain.
Peptidomimetics Conformational analysis Aqueous solubility

Racemic Form vs. Enantiopure (S)-Form: Stereochemical Procurement Risk

CAS 182287-49-6 is the racemic mixture (DL-form) of N-Boc-4′-tetrahydropyranylglycine, while CAS 711017-85-5 corresponds to the enantiomerically pure (S)-enantiomer. This is a critical procurement distinction: using the racemate in an asymmetric synthetic sequence designed for a single enantiomer can result in diastereomeric product mixtures that require costly chiral chromatography or recrystallization [1]. Vendor specifications confirm that 182287-49-6 is supplied without enantiomeric excess specification (i.e., as a racemate), whereas 711017-85-5 is specified as the single (S)-enantiomer with a distinct MDL number (MFCD08272907) . The price differential also reflects this: as of the latest available listing, the racemate (182287-49-6) was priced at approximately 17,500 JPY/g, while the (S)-enantiomer (711017-85-5) is typically priced 2–5× higher depending on supplier, reflecting the added cost of asymmetric synthesis or chiral resolution .

Racemate vs (S)-Enantiomer
Head-to-head
Racemic mixture (CAS 182287-49-6); (S)-enantiomer (CAS 711017-85-5) typically 2–5× higher cost
Racemate is the economical choice for racemic synthesis; single enantiomer required for enantioselective applications.
Procurement must match stereochemical specification to the synthetic route to avoid yield loss and purification cost.
Chiral separation Enantiomeric purity Asymmetric synthesis

Boc vs. Fmoc Protection: Orthogonal Deprotection Strategy

The Boc protecting group in 182287-49-6 is cleaved under acidic conditions (typically TFA), while the alternative Fmoc-protected tetrahydropyranylglycine (e.g., (S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine) requires basic conditions (piperidine) for deprotection . This orthogonal deprotection profile is decisive for synthetic route selection: Boc chemistry is compatible with Merrifield resin and HF or TFA/TMSBr cleavage, whereas Fmoc chemistry is preferred when acid-labile side-chain modifications or glycosidic linkages are present in the target peptide [1]. The acid stability of the tetrahydropyran ring itself under standard Boc deprotection conditions (TFA/DCM, 30 min, rt) has been confirmed, with no ring-opening or elimination products detected by LC-MS, rendering 182287-49-6 fully compatible with Boc-SPPS protocols .

Boc vs Fmoc Deprotection Strategy
Class-level inference
Boc: TFA/DCM cleavage (acid-labile); Fmoc: piperidine/DMF (base-labile). THP ring stable under standard Boc deprotection.
Orthogonal protection profiles dictate synthetic strategy; Boc variant suits base-sensitive sequences, Fmoc for acid-sensitive constructs.
Compatibility confirmed by LC-MS; no ring-opening observed during Boc removal.
Solid-phase peptide synthesis Orthogonal protection Boc vs Fmoc strategy

Inter-Vendor Purity Benchmarking

The commercially available purity of 182287-49-6 is consistently reported in the 95–97% range by NMR across independent suppliers. ChemImpex specifies ≥95% (NMR) ; Aladdin Scientific lists a 97% high-purity grade ; ABCR GmbH specifies 95% . This inter-vendor consistency contrasts with less common heterocyclic glycine derivatives (e.g., Boc-3-tetrahydrofurylglycine), where purity specifications can vary more widely (90–98%) due to synthetic challenges in ring formation. The narrow purity band for 182287-49-6 reflects a mature, reproducible synthetic route.

Inter-Vendor Purity Benchmark
Cross-study comparable
95–97% by NMR across ChemImpex, Aladdin, ABCR
Tight inter-vendor purity range indicates mature synthetic route; reduces need for pre-use repurification.
Verify lot-specific Certificate of Analysis for exact assay values.
Purity specification Quality control NMR assay

Optimal Procurement and Application Scenarios


Racemic Library and High-Throughput Peptidomimetic Screening

When the goal is to generate diverse racemic peptide or peptidomimetic libraries for initial screening, 182287-49-6 is the cost-effective choice over the enantiopure (S)-form. Its racemic nature maximizes scaffold diversity per synthesis cycle, and the THP ring provides conformational constraint that differentiates it from flexible alkyl or aryl glycine derivatives [1]. The consistent 95–97% purity across vendors ensures reproducible library quality without pre-purification .

Boc-Strategy Solid-Phase Peptide Synthesis

For peptide sequences that are incompatible with Fmoc deprotection conditions (e.g., those containing base-labile ester linkages, certain aspartimide-prone sequences, or glycosylated residues), 182287-49-6 provides the THP-glycine motif with acid-removable Boc protection. The THP ring is documented to withstand standard TFA cleavage conditions without degradation, making it a reliable building block in Boc-SPPS workflows [1].

Physicochemical Optimization: Reducing logP in Lead Compounds

In lead optimization programs where reducing lipophilicity is desired (e.g., to improve metabolic stability or reduce hERG binding), substituting a cyclohexylglycine residue with the THP-glycine from 182287-49-6 can decrease predicted logP by approximately 1.2 log units [1]. This property modulation may improve aqueous solubility and reduce nonspecific protein binding without introducing additional hydrogen-bond donors .

Reference Standard for Chiral Method Development

182287-49-6 serves as an ideal racemic reference standard for developing chiral HPLC or SFC methods intended to separate the (R)- and (S)-enantiomers of tetrahydropyranylglycine derivatives. Its well-characterized racemic composition and commercial availability at defined purity enable robust method validation for downstream enantiopure synthesis quality control [1].

Application
Selection Property
Validation Focus
Racemic peptidomimetic library screening
Racemic scaffold with conformationally constrained THP ring
Enantiomeric composition review and purity verification
Boc-strategy solid-phase peptide synthesis
Acid-cleavable Boc protection compatible with TFA deprotection
Deprotection stability and coupling efficiency assessment
Hydrophilicity optimization in lead compounds
THP-mediated reduction of lipophilicity vs cyclohexyl analogs
Experimental logD and aqueous solubility determination
Chiral HPLC/SFC method development reference
Well-characterized racemic standard for enantiomer separation
Chiral resolution validation and system suitability testing
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